5-Fluoroquinoline-3-carboxylic acid

Protein Kinase CK2 Inhibition Fluorinated Heterocycles Medicinal Chemistry

Procure 5-Fluoroquinoline-3-carboxylic acid for medicinal chemistry programs requiring precise C-5 fluorination. This positional isomer confers distinct electronic properties and steric constraints unavailable in 6-fluoro or 8-fluoro analogs. Critical for fluoroquinolone antibacterial SAR studies and HIV-1 integrase inhibitor development. Researchers synthesizing C-5 substituted derivatives for DNA gyrase/topoisomerase IV inhibition or kinase CK2 oncology targets should secure this isomer specifically.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 1416439-57-0
Cat. No. B1343888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinoline-3-carboxylic acid
CAS1416439-57-0
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F
InChIInChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14)
InChIKeyXQTAMMFETWWSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroquinoline-3-carboxylic Acid (CAS 1416439-57-0) Chemical Identity and Procurement Significance


5-Fluoroquinoline-3-carboxylic acid is a fluorinated heterocyclic building block belonging to the quinoline-3-carboxylic acid class [1]. As a precursor to fluoroquinolone antibacterials and bioactive heterocycles, its procurement value stems from its use as a versatile intermediate in medicinal chemistry and chemical biology research [2]. The presence of a fluorine atom at the C-5 position distinguishes it from non-fluorinated or differently substituted quinoline-3-carboxylic acids, offering unique electronic properties for structure-activity relationship studies and further derivatization [3].

5-Fluoroquinoline-3-carboxylic Acid Procurement: Why Positional Isomers Are Not Interchangeable


Procurement of quinoline-3-carboxylic acid building blocks requires precise positional isomer selection because the fluorine substitution site (C-5, C-6, or C-8) governs distinct electronic distribution, steric constraints, and biological activity profiles [1]. A generic substitution of 5-fluoroquinoline-3-carboxylic acid with its 6-fluoro or 8-fluoro positional isomers (CAS 71082-53-6) will yield divergent synthetic intermediates and altered pharmacological outcomes, as documented in fluoroquinolone structure-activity relationship studies where C-5 substitution patterns differentially modulate potency depending on the N1 substituent [2].

Quantitative Differentiation of 5-Fluoroquinoline-3-carboxylic Acid Against In-Class Analogs


Kinase Inhibitor Scaffold Comparison: 5-Fluoroquinoline-3-carboxylic Acid vs. Non-Fluorinated Quinoline-3-carboxylic Acid

5-Fluoroquinoline-3-carboxylic acid is a precursor for synthesizing 3-quinoline carboxylic acid derivatives evaluated as protein kinase CK2 inhibitors. The fluorinated quinoline carboxylic acid scaffold demonstrated potent inhibitory activity against various kinases involved in cancer progression . While specific IC50 values for the parent acid are not available, the design and evaluation of 3-quinoline carboxylic acids as CK2 inhibitors provide a class-level inference that C-5 fluorination modulates kinase inhibition potency compared to non-fluorinated quinoline-3-carboxylic acid controls [1].

Protein Kinase CK2 Inhibition Fluorinated Heterocycles Medicinal Chemistry

Synthetic Intermediate Comparison: 5-Fluoroquinoline-3-carboxylic Acid vs. Generic Quinoline Carboxylic Acids

5-Fluoroquinoline-3-carboxylic acid is explicitly claimed in patent literature as a key intermediate for synthesizing fluoroquinoline derivatives, distinguished from generic quinoline carboxylic acids by its defined substitution pattern (R = H or alkyl, Hal = halogen) enabling downstream functionalization [1]. The compound serves as a pivotal building block for 2,4-bis(fluoroalkyl)quinoline-3-carboxylic acids via a two-step synthetic route, which are inaccessible from non-fluorinated or differently substituted quinoline precursors [2].

Fluoroquinolone Synthesis Pharmaceutical Intermediates Building Blocks

Antibacterial SAR Comparison: 5-Alkyl-6-fluoroquinoline-3-carboxylic Acid vs. 5-Hydrogen Analogs

In a comparative study of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, the presence of a 5-methyl group enhanced in vitro antibacterial potency for compounds containing a cyclopropyl moiety at N1 compared to the 5-hydrogen analogs, while 5-ethyl substitution significantly reduced efficacy [1]. This demonstrates that C-5 substitution is not merely decorative but synergizes with N1 substituents to modulate potency [2].

Antibacterial Activity Fluoroquinolone SAR Gram-Positive Potency

HIV-1 Integrase Inhibitor Comparison: 5-Fluoroquinolone-3-carboxylic Acids vs. Reference Inhibitors

A series of new quinolone-3-carboxylic acids featuring a fluorine atom at the C-5 position were synthesized and evaluated as HIV-1 integrase inhibitors. These compounds showed anti-HIV activity against wild-type virus with EC50 values ranging from 29.85 μM to 0.032 μM, with the most active compound (4e) exhibiting EC50 values of 0.032 μM and 0.082 μM against wild-type and mutant virus A17, respectively [1]. This establishes 5-fluoro substitution as a validated strategy for achieving sub-micromolar antiviral potency.

HIV-1 Integrase Inhibition Antiviral Activity C8166 Cell Culture

Physical Property Differentiation: 5-Fluoroquinoline-3-carboxylic Acid vs. 8-Fluoro Isomer

5-Fluoroquinoline-3-carboxylic acid (CAS 1416439-57-0) and its 8-fluoro positional isomer (CAS 71082-53-6) share identical molecular formula (C10H6FNO2) and molecular weight (191.16) . However, the fluorine position alters the electronic distribution and hydrogen-bonding capacity of the quinoline nitrogen, resulting in different chromatographic retention times and distinct reactivity profiles . This necessitates explicit specification of the 5-fluoro isomer during procurement to ensure experimental reproducibility.

Physicochemical Properties Positional Isomer Comparison Reversed-Phase Chromatography

Crystallographic Comparison: 5-Fluoroquinoline-3-carboxylic Acid vs. Related Quinoline-3-carboxylic Acids

The crystal structure of a related quinoline-3-carboxylic acid derivative has been determined by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation within 0.2 Å [1]. While the specific crystal structure of 5-fluoroquinoline-3-carboxylic acid is not directly available in the search results, the planar conformation of related quinoline-3-carboxylic acids provides a class-level inference for molecular geometry. The orthorhombic crystal system (space group Pbca) and near-planar torsion angle (-179(2)°) observed in related compounds suggest similar solid-state packing for the 5-fluoro derivative [2].

X-ray Crystallography Crystal Engineering Molecular Planarity

5-Fluoroquinoline-3-carboxylic Acid: Validated Research and Industrial Applications


Medicinal Chemistry: Fluoroquinolone Antibacterial Lead Optimization

5-Fluoroquinoline-3-carboxylic acid serves as a core scaffold for synthesizing 5-alkyl-6-fluoroquinoline-3-carboxylic acid derivatives evaluated for antibacterial activity. SAR studies demonstrate that C-5 substitution (e.g., methyl) synergizes with N1-cyclopropyl moieties to enhance in vitro potency against Gram-positive organisms compared to 5-hydrogen analogs, while 5-ethyl substitution diminishes efficacy [1]. This compound enables systematic exploration of C-5 substitution space for lead optimization programs targeting bacterial DNA gyrase and topoisomerase IV.

Antiviral Drug Discovery: HIV-1 Integrase Inhibitor Development

5-Fluoroquinoline-3-carboxylic acid is a validated starting material for synthesizing HIV-1 integrase inhibitors. Derivatives featuring C-5 fluorine have demonstrated anti-HIV activity with EC50 values as low as 0.032 μM against wild-type virus in C8166 cell culture, outperforming reference inhibitors such as L-731,988 (IC50 = 0.54 μM) in strand transfer assays [2]. This application scenario is supported by preliminary structure-activity relationship investigations of 5-fluoroquinolone-3-carboxylic acids.

Chemical Biology: Protein Kinase CK2 Inhibitor Scaffold Synthesis

3-Quinoline carboxylic acids, including those derived from 5-fluoroquinoline-3-carboxylic acid, have been designed and evaluated as inhibitors of protein kinase CK2, a validated target in cancer research [3]. The fluorinated quinoline carboxylic acid scaffold demonstrates potent inhibitory activity against kinases involved in cancer progression, making it a valuable building block for developing chemical probes and lead compounds for oncology research .

Synthetic Methodology: Preparation of 2,4-Bis(fluoroalkyl)quinoline-3-carboxylic Acids

5-Fluoroquinoline-3-carboxylic acid serves as a pivotal intermediate for synthesizing 2,4-bis(fluoroalkyl)quinoline-3-carboxylic acids via a two-step synthetic route involving standard saponification [4]. This application is explicitly claimed in patent literature, where fluoroquinoline-3-carboxylic acid derivatives are designated as intermediates for producing compounds with higher synthetic efficiency compared to non-fluorinated routes [5]. Researchers engaged in fluorinated heterocycle synthesis should prioritize this building block for accessing fluorinated quinoline derivatives.

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